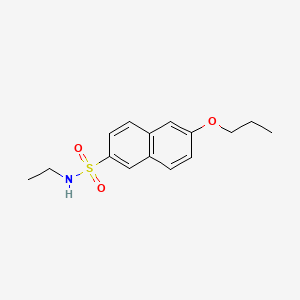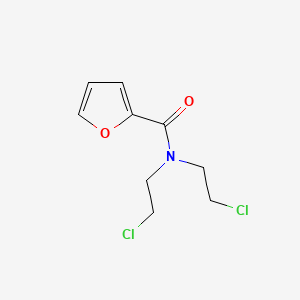![molecular formula C18H18Cl2Pd2 B1181190 Bis[Cinnamylpalladium(II)-chlorid] CAS No. 12131-44-1](/img/structure/B1181190.png)
Bis[Cinnamylpalladium(II)-chlorid]
Übersicht
Beschreibung
Bis[cinnamyl palladium(II) chloride] is a palladium-based compound with the chemical formula C18H18Cl2Pd2. It is commonly used as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Bis[cinnamyl palladium(II) chloride] primarily targets aryl triflates and amides . Aryl triflates are organic compounds that are often used in palladium-catalyzed coupling reactions. Amides, on the other hand, are a type of functional group containing a carbonyl group linked to a nitrogen atom.
Mode of Action
Bis[cinnamyl palladium(II) chloride] interacts with its targets through cross-coupling reactions . In these reactions, two fragments are joined together with the aid of a metal catalyst, in this case, palladium. The compound can convert aryl triflates to fluorides . It can also be used as a source of palladium in the asymmetric α-arylation of amides .
Biochemical Pathways
The primary biochemical pathway affected by Bis[cinnamyl palladium(II) chloride] is the cross-coupling reaction pathway . This pathway is crucial in the synthesis of arylamines . The downstream effects of this pathway include the production of various organic compounds, which can be used in further reactions or as end products in various industries.
Result of Action
The molecular and cellular effects of Bis[cinnamyl palladium(II) chloride]'s action include the conversion of aryl triflates to fluorides and the asymmetric α-arylation of amides . These transformations allow for the synthesis of new organic compounds.
Action Environment
The action of Bis[cinnamyl palladium(II) chloride] can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound. Changes in these conditions could potentially affect the compound’s catalytic activity.
Biochemische Analyse
Biochemical Properties
Bis[cinnamyl palladium(II) chloride] plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is used in ammonia cross-coupling reactions to synthesize arylamines and in the conversion of aryl triflates to fluorides . The compound’s interaction with enzymes and proteins often involves the formation of palladium complexes, which can enhance the reactivity and selectivity of the biochemical processes.
Cellular Effects
Bis[cinnamyl palladium(II) chloride] influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which can interact with cellular components and alter their function. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of bis[cinnamyl palladium(II) chloride] involves its ability to form complexes with biomolecules. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. The compound’s palladium center can coordinate with various ligands, leading to changes in the enzyme’s conformation and activity. Additionally, bis[cinnamyl palladium(II) chloride] can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis[cinnamyl palladium(II) chloride] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that bis[cinnamyl palladium(II) chloride] is relatively stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of bis[cinnamyl palladium(II) chloride] vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is essential to carefully control the dosage to balance the compound’s catalytic benefits with its potential toxicity.
Metabolic Pathways
Bis[cinnamyl palladium(II) chloride] is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors to facilitate chemical transformations, such as the synthesis of arylamines and the conversion of aryl triflates to fluorides . The compound’s catalytic activity can influence metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, bis[cinnamyl palladium(II) chloride] is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is critical for its catalytic activity, as it needs to be present in the vicinity of its target biomolecules to exert its effects.
Subcellular Localization
The subcellular localization of bis[cinnamyl palladium(II) chloride] is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can interact with its target biomolecules . Its activity and function can be modulated by its localization, as the local environment within different cellular compartments can affect its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis[cinnamyl palladium(II) chloride] can be synthesized through the reaction of palladium(II) chloride with cinnamyl chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve palladium(II) chloride (PdCl2) and potassium chloride (KCl) in distilled water under an inert atmosphere (argon or nitrogen).
- Add cinnamyl chloride to the solution and stir the mixture for several hours.
- Extract the product using an organic solvent such as chloroform.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and evaporate the solvent to obtain the desired compound .
Industrial Production Methods: Industrial production of bis[cinnamyl palladium(II) chloride] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[cinnamyl palladium(II) chloride] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many organic reactions.
Substitution: The cinnamyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Palladium complexes with new ligands.
Vergleich Mit ähnlichen Verbindungen
Bis[cinnamyl palladium(II) chloride] can be compared with other palladium-based catalysts, such as:
Bis(benzonitrile)palladium(II) chloride: Similar in catalytic activity but differs in ligand structure.
Allylpalladium(II) chloride dimer: Used in similar cross-coupling reactions but with different reactivity and selectivity.
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium(0) catalyst with different ligand environment and applications.
The uniqueness of bis[cinnamyl palladium(II) chloride] lies in its cinnamyl ligands, which provide distinct reactivity and selectivity in catalytic processes .
Eigenschaften
IUPAC Name |
palladium(2+);prop-2-enylbenzene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNDSSMEIRHSI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12131-44-1 | |
| Record name | Di-mu-chlorobis[(1,2,3-n)-1-phenyl-2-propenyl]dipalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Bis[cinnamyl palladium(II) chloride] and what is its common use in organic synthesis?
A1: Bis[cinnamyl palladium(II) chloride], also known as [(cinnamyl)PdCl]2 or [Pd(1-phenylallyl)Cl]2, is a palladium(II) complex. Its molecular formula is C18H18Cl2Pd2, and it has a molecular weight of 518.08 g/mol []. The compound is characterized by a distinct 1H NMR spectrum with peaks at δ 7.0–7.8 (m, 5H), 6.40 (dt, 1H, J = 12, 10 Hz), 5.13 (d, 1H, J = 12 Hz), and 3.83 (d, 2H, J = 10 Hz) ppm in DMSO-d6 []. This air-stable, yellow powder is commercially available and commonly employed as a catalyst in allylation and carbonylations reactions involving CH activation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






